Lithium potassium titanium oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リチウムカリウムチタン酸化物は、そのユニークな特性と潜在的な用途から近年注目を集めている化合物です。この化合物は、リチウム、カリウム、チタン酸化物で構成されており、さまざまな科学分野や産業分野で価値のある、興味深い化学的および物理的特性を備えています。

準備方法

合成経路と反応条件: リチウムカリウムチタン酸化物は、固相反応、ゾルゲル法、水熱合成など、いくつかの方法で合成できます。一般的な方法の1つは、リチウム炭酸塩、カリウム炭酸塩、および二酸化チタンを高温で固相反応させることです。反応は通常、800°Cから1000°Cの温度範囲で発生し、リチウムカリウムチタン酸化物の生成をもたらします。

工業生産方法: 工業的な設定では、リチウムカリウムチタン酸化物の製造は、しばしば大規模な固相反応を伴います。リチウム炭酸塩、カリウム炭酸塩、二酸化チタンなどの原料は、化学量論比で混合され、炉で加熱されます。反応条件は、高純度で収率の高い所望の化合物が生成されるように注意深く制御されます。

化学反応の分析

反応の種類: リチウムカリウムチタン酸化物は、酸化反応、還元反応、イオン交換反応など、さまざまな化学反応を起こします。これらの反応は、化合物のユニークな結晶構造とチタンの複数の酸化状態の存在によって影響を受けます。

一般的な試薬と条件: リチウムカリウムチタン酸化物との反応に使用される一般的な試薬には、過酸化水素などの強力な酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。反応は、通常、所望の生成物を得るために、特定の温度やpHレベルなどの制御された条件下で行われます。

形成される主な生成物: リチウムカリウムチタン酸化物を含む反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応では、より高い酸化状態のチタン化合物が生成される可能性があり、還元反応では、より低い酸化状態のチタン種が生成される可能性があります。

科学研究への応用

リチウムカリウムチタン酸化物は、そのユニークな特性により、幅広い科学研究への応用があります。化学では、酸化反応や還元反応などのさまざまな反応の触媒として使用されます。生物学では、ドラッグデリバリーシステムや生体適合性材料の構成要素として、潜在的な用途があります。医学では、リチウムカリウムチタン酸化物は、画像診断技術における潜在的な使用について検討されています。産業では、先進セラミックの製造やリチウムイオン電池の電極材料として使用されます。

科学的研究の応用

Lithium potassium titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in drug delivery systems and as a component in bio-compatible materials. In medicine, this compound is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of advanced ceramics and as an electrode material in lithium-ion batteries.

作用機序

リチウムカリウムチタン酸化物の作用機序は複雑で、複数の分子標的と経路が関与しています。化合物の効果は、主に、さまざまな金属イオンとの相互作用と、酸化還元反応を起こす能力を通じて仲介されます。これらの相互作用は、酵素やその他のタンパク質の活性を影響を与え、さまざまな生物学的効果をもたらす可能性があります。さらに、化合物のユニークな結晶構造により、さまざまな化学反応の触媒として作用することが可能になり、科学研究や工業用アプリケーションにおける有用性がさらに高まります。

類似の化合物との比較

類似の化合物: リチウムカリウムチタン酸化物に類似する化合物には、チタン酸リチウム、チタン酸カリウム、リチウムカリウムニオブ酸化物などの他の混合金属酸化物が含まれます。これらの化合物は、構造的および化学的にいくつかの類似点を共有していますが、ユニークな特性も示しています。

リチウムカリウムチタン酸化物の独自性: リチウムカリウムチタン酸化物は、リチウム、カリウム、チタン酸化物のユニークな組み合わせにより、さまざまな望ましい特性を付与することで際立っています。これらには、高い熱安定性、優れた触媒活性、および複数の酸化還元反応を起こす能力が含まれます。これらの特性により、他の類似の化合物とは異なり、さまざまな科学分野や工業用アプリケーションに貴重な化合物となっています。

類似化合物との比較

Similar Compounds: Similar compounds to lithium potassium titanium oxide include other mixed metal oxides such as lithium titanate, potassium titanate, and lithium potassium niobium oxide. These compounds share some structural and chemical similarities but also exhibit distinct properties that make them unique.

Uniqueness of this compound: this compound stands out due to its unique combination of lithium, potassium, and titanium oxides, which confer a range of desirable properties. These include high thermal stability, excellent catalytic activity, and the ability to undergo multiple redox reactions. These characteristics make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

特性

CAS番号 |

39318-30-4 |

|---|---|

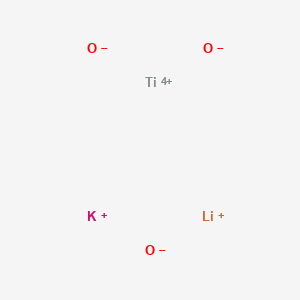

分子式 |

KLiO3Ti |

分子量 |

141.9 g/mol |

IUPAC名 |

lithium;potassium;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/K.Li.3O.Ti/q2*+1;3*-2;+4 |

InChIキー |

KYNMDCQWTUNNCD-UHFFFAOYSA-N |

正規SMILES |

[Li+].[O-2].[O-2].[O-2].[K+].[Ti+4] |

物理的記述 |

Dry Powder |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)